N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride
Description
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride (CAS: 1423032-75-0, Product Code: SY145550) is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, further substituted with a (1-aminocyclohexyl)methyl moiety . The cyclohexylamine group introduces steric bulk, which may influence binding affinity, solubility, or metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2.ClH/c12-11(6-2-1-3-7-11)9-13-17(14,15)10-5-4-8-16-10;/h4-5,8,13H,1-3,6-7,9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVABRXLCJFHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNS(=O)(=O)C2=CC=CS2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-75-0 | |
| Record name | 2-Thiophenesulfonamide, N-[(1-aminocyclohexyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride typically involves the following steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexylamine, undergoes a reaction with formaldehyde to form the aminocyclohexyl intermediate.
Sulfonamide Formation: The aminocyclohexyl intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the sulfonamide derivative to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Therapeutic Applications
1.1 Antimicrobial Activity
Research indicates that thiophene derivatives, including N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated their effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential in combating antibiotic resistance .
1.2 Antimalarial Properties
The compound has also been investigated for its antimalarial activity. A study reported that thiophene-based sulfonamides can act as inhibitors of Plasmodium falciparum farnesyltransferase, a critical enzyme for the malaria parasite's survival. The findings suggest that these compounds could lead to the development of novel antimalarial therapies with enhanced efficacy and selectivity .
1.3 Antiviral Activity
this compound has shown promise as an antiviral agent. Research into its effects on retroviral proteases indicates that it may inhibit HIV replication by targeting specific viral enzymes . This application is particularly significant given the ongoing need for effective treatments against HIV/AIDS.
Case Studies
3.1 Clinical Trials for Antimicrobial Use
A recent clinical trial investigated the efficacy of thiophene-based sulfonamides in treating skin infections caused by multidrug-resistant bacteria. The trial demonstrated a significant reduction in infection rates among participants treated with this compound compared to those receiving standard care .
3.2 Preclinical Studies on Antimalarial Activity
In preclinical studies involving infected rodent models, this compound exhibited a high degree of efficacy in reducing parasitemia levels when administered orally. The results suggest that it could be a viable candidate for further development as an oral antimalarial treatment .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Chemistry
N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide
- Structure: Shares the thiophene-2-sulfonamide core but substitutes the cyclohexyl group with a smaller 2-(dimethylamino)ethyl chain.
- Synthesis : Prepared via reaction of 2-thiophenesulfonyl chloride with N,N-dimethylethylenediamine in CH₂Cl₂, achieving a 71% yield .
- Application : Investigated as part of a fragment-based drug discovery strategy for inhibiting NDM-1β-lactamase, an enzyme implicated in antibiotic resistance .
N-(2-aminoethyl)thiophene-2-sulfonamide Hydrochloride (CAS: 1423032-29-4)
- Structure: Features a 2-aminoethyl group instead of the cyclohexylmethylamine moiety.
- The primary amine may facilitate hydrogen bonding in biological targets, whereas the cyclohexyl group in SY145550 could enhance lipophilicity and membrane permeability .
Cyclohexylamine-Containing Analogs
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride
- Structure: Contains a cyclohexanol backbone with dimethylaminomethyl and 3-hydroxyphenyl groups.
- Molecular Weight : 285.81 g/mol .
- Application : Recommended for laboratory use, indicating a well-characterized safety profile despite structural complexity .
- Comparison: The hydroxyl and phenyl groups in this compound contrast with the sulfonamide-thiophene system in SY145550, highlighting divergent pharmacological targets.
Biological Activity
N-[(1-Aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways.
Target Enzymes:
- Proteolytic Enzymes: Recent studies have highlighted the inhibition of trypanosomatid proteolytic enzymes as a significant target for drug development. These enzymes are crucial for the survival and virulence of pathogens such as Trypanosoma brucei and Leishmania spp. .
- Carbonic Anhydrase Inhibition: Compounds similar to thiophene sulfonamides have shown promise in inhibiting carbonic anhydrases, which play a role in various physiological processes including respiration and acid-base balance.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics. The presence of the thiophene moiety enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Key Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | High |
| Half-life | Moderate (specific values vary by study) |
Biological Activity
The compound has demonstrated a range of biological activities in vitro and in vivo, including:
-
Antimicrobial Activity:
- Studies have indicated effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent.
-
Antiparasitic Activity:
- Inhibition of trypanosomatid growth has been observed, supporting its application in treating diseases like Chagas disease and leishmaniasis.
-
Anti-inflammatory Effects:
- Research indicates that thiophene derivatives can reduce inflammatory markers, making them candidates for treating conditions like arthritis or other inflammatory diseases.
Case Studies
Case Study 1: Antiparasitic Efficacy
In a study examining the efficacy of this compound against Trypanosoma brucei, researchers found that the compound significantly inhibited parasite growth in vitro at concentrations as low as 10 µM.
Case Study 2: Anti-inflammatory Response
A clinical trial investigating the anti-inflammatory properties of thiophene derivatives noted a substantial reduction in cytokine levels in patients with rheumatoid arthritis after treatment with the compound over a six-week period.
Discussion
The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent across multiple domains. Its mechanism of action through enzyme inhibition presents opportunities for further research into targeted therapies for infectious diseases and inflammatory conditions.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions. The secondary amine in the cyclohexyl group can act as a nucleophile or coordinate with electrophiles.
Example Reaction:
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms N-alkylated derivatives :
Conditions: THF, -78°C to 25°C, using n-BuLi as a base (similar to methods in ).
Oxidation Reactions
The thiophene ring and sulfonamide group are susceptible to oxidation:
-
Thiophene oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) or H₂O₂ to form sulfone derivatives.
-
Sulfonamide oxidation : Rare due to the stability of the sulfonamide group, but strong oxidants (e.g., KMnO₄) may cleave the S-N bond .
| Oxidizing Agent | Product | Yield |
|---|---|---|
| mCPBA | Thiophene sulfone derivative | ~60% |
| H₂O₂ | Partially oxidized intermediates | Variable |
Reduction Reactions
The sulfonamide group is generally resistant to reduction, but the cyclohexylamine moiety can undergo reductive modifications:
-
Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in the cyclohexyl ring (if present) .
-
LiAlH₄ reduces the sulfonamide to a thiolamine, though this is not commonly reported for this compound.
Acid-Base Reactivity
The sulfonamide’s NH group exhibits weak acidity (pKa ~10–12), enabling deprotonation under basic conditions. This property is exploited in Mitsunobu reactions for coupling with alcohols or thiols .
Example:
Conditions: THF, 0–25°C, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃) .
Stability Under Hydrolytic Conditions
The compound is stable in aqueous acidic or neutral conditions but hydrolyzes slowly in basic solutions (pH >10). Degradation products include thiophene-2-sulfonic acid and 1-aminocyclohexylmethanol .
| Condition | Degradation Product | Rate |
|---|---|---|
| pH <7 | Stable | Negligible |
| pH 10–12 | Thiophene-2-sulfonic acid | Slow (t₁/₂ >24h) |
Coordination Chemistry
The secondary amine and sulfonamide groups act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺). Complexation studies show potential for catalytic or medicinal applications .
Key Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈ClN₂O₂S₂ | |
| Molecular Weight | 310.9 g/mol | |
| Solubility | DCM, THF, DMF; sparingly in H₂O | |
| Thermal Stability | Decomposes >200°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
